3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine

Description

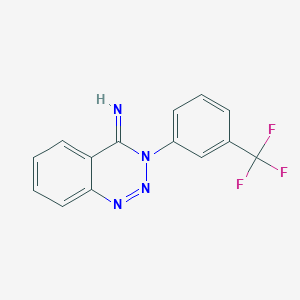

3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine is a heterocyclic compound featuring a benzotriazin-imine core substituted with a 3-(trifluoromethyl)phenyl group at position 2. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological studies.

Key pharmacological data from indicates that this compound exhibits an IC50 value of 12,000.0 nM against glucose transporters, suggesting moderate inhibitory activity.

Properties

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4/c15-14(16,17)9-4-3-5-10(8-9)21-13(18)11-6-1-2-7-12(11)19-20-21/h1-8,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWXBXONGHYVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N)N(N=N2)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MMV665923 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic routes and reaction conditions are carefully controlled to ensure the purity and efficacy of the final product. Industrial production methods often involve large-scale synthesis techniques to produce the compound in sufficient quantities for research and application .

Chemical Reactions Analysis

MMV665923 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Scientific Research Applications

MMV665923 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it has shown promise as an antimalarial agent, inhibiting the growth of malaria parasites. In medicine, it is being investigated for its potential therapeutic effects against various diseases. Additionally, MMV665923 has applications in the industry, particularly in the development of new pharmaceuticals and chemical products .

Mechanism of Action

The mechanism of action of MMV665923 involves its interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and proteins involved in the growth and replication of malaria parasites. By disrupting these pathways, MMV665923 effectively inhibits the parasite’s ability to survive and proliferate. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that MMV665923 may interfere with the parasite’s metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-(trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine are best understood through comparison with analogs in the benzotriazinone and related heterocyclic families. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Structural Differences and Bioactivity: The trifluoromethylphenyl substituent in the target compound distinguishes it from benzotriazinone derivatives like Azinphos-methyl and DEPBT, which feature phosphorodithioate or phosphoryloxy groups. These substituents critically influence functionality:

- Azinphos-methyl’s phosphorodithioate group confers insecticidal activity via acetylcholinesterase inhibition .

- DEPBT’s phosphoryloxy group facilitates peptide bond formation in organic synthesis .

Its activity matches another compound listed in -(3,4-dimethoxyphenyl)-N-[3-(dipropylamino)propyl]-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, which also shows an IC50 of 12,000 nM . This could indicate a shared mechanism of weak inhibition or assay-specific limitations.

Synthetic Utility: Unlike DEPBT, a widely used coupling reagent, the target compound lacks functional groups (e.g., phosphoryloxy) that enable activation of carboxylic acids in peptide synthesis.

Biological Activity

3-(3-(Trifluoromethyl)phenyl)-1,2,3-benzotriazin-4(3H)-imine is a compound characterized by its unique trifluoromethyl group and benzotriazine structure. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including anticancer properties and effects on various biochemical pathways.

- Molecular Formula : C14H9F3N4

- Molecular Weight : 290.24 g/mol

- CAS Number : 477865-81-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its permeation through cellular membranes. Studies have suggested that this compound may exert its effects through the following mechanisms:

- Inhibition of Cell Proliferation : Research indicates that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially impacting conditions related to chronic inflammation.

Anticancer Activity

A notable study examined the anticancer properties of several benzotriazine derivatives, including this compound. The results indicated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 10 to 25 µM depending on the cell type.

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15 | Apoptosis induction |

| This compound | MCF-7 | 20 | Cell cycle arrest |

Anti-inflammatory Effects

Another aspect of the biological activity involves its effects on inflammatory markers. In vitro studies demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in human leukemic U937 macrophages, suggesting a potential role in managing inflammatory diseases.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study involving a series of benzotriazine derivatives highlighted the enhanced anticancer activity of compounds bearing trifluoromethyl groups. The study concluded that these modifications could lead to more effective therapeutic agents against resistant cancer types.

-

Case Study on Inflammation :

- In a controlled experiment using murine models, administration of this compound resulted in decreased paw swelling in induced arthritis models, indicating significant anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.